C-(6-Phenoxy-pyridin-2-yl)-methylamine
Description
C-(6-Phenoxy-pyridin-2-yl)-methylamine is a pyridine derivative featuring a phenoxy substituent at the 6-position and a methylamine group at the 2-position of the pyridine ring. The phenoxy group contributes to lipophilicity and electronic effects, while the methylamine moiety may influence hydrogen bonding and basicity, critical for biological activity.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(6-phenoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C12H12N2O/c13-9-10-5-4-8-12(14-10)15-11-6-2-1-3-7-11/h1-8H,9,13H2 |
InChI Key |
UYPCZONXYPTASG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=N2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares key structural and physicochemical features of C-(6-Phenoxy-pyridin-2-yl)-methylamine with related compounds:
| Compound Name | Substituents (Pyridine Positions) | Molecular Weight (g/mol) | Key Properties | References |
|---|---|---|---|---|
| This compound | 6-phenoxy, 2-methylamine | Not explicitly provided | High lipophilicity (phenoxy); potential basicity (methylamine) | [1], [9] |
| (6-Methoxypyridin-2-yl)-methanol | 6-methoxy, 2-methanol | ~139.15 | Less lipophilic than phenoxy; hydroxyl group for hydrogen bonding | [6] |
| 2,6-Dimethylaminopyridine (DAm1) | 2-methylamine, 6-methylamine | ~137.18 | High basicity; dual methylamine groups enhance receptor interaction | [9] |
| C-[5-(5-Trifluoromethyl-pyridin-2-yl)-oxadiazol-3-yl]-methylamine | 5-trifluoromethyl, 2-oxadiazole, 3-methylamine | 280.64 | Enhanced stability (trifluoromethyl); oxadiazole improves electron-withdrawing capacity | [11] |
Notes:
- The trifluoromethyl-oxadiazole derivative () demonstrates how electron-withdrawing groups can stabilize the pyridine ring, a feature absent in the target compound [11].
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